N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide
N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024215
InChI:
InChI=1S/C22H18Br2N2O3/c23-18-10-11-21(19(24)12-18)29-15-22(27)26-25-13-17-8-4-5-9-20(17)28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27)/b25-13+
SMILES:
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br
Molecular Formula:
C22H18Br2N2O3
Molecular Weight:
518.2 g/mol
N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide
CAS No.:
Cat. No.: VC1024215
Molecular Formula: C22H18Br2N2O3
Molecular Weight: 518.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18Br2N2O3 |
|---|---|
| Molecular Weight | 518.2 g/mol |
| IUPAC Name | 2-(2,4-dibromophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H18Br2N2O3/c23-18-10-11-21(19(24)12-18)29-15-22(27)26-25-13-17-8-4-5-9-20(17)28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27)/b25-13+ |
| Standard InChI Key | NMLNZULMKSWZSI-DHRITJCHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Br)Br |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator